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Introduction
3-Hydroxy-4-methoxyacetophenone, also known as acetoisovanillone or apocynin, is a

naturally occurring organic compound with the CAS number 6100-74-9.[1][2] It is a methoxy-

substituted catechol that has garnered significant interest in the scientific community for its

biological activities, particularly its role as an inhibitor of NADPH oxidase and its anti-

inflammatory properties.[3] This technical guide provides a comprehensive overview of its

chemical and physical properties, synthesis, spectroscopic data, and biological activities, with a

focus on experimental protocols and mechanistic insights relevant to researchers and drug

development professionals.

Chemical and Physical Properties
3-Hydroxy-4-methoxyacetophenone is a solid at room temperature and is incompatible with

strong oxidizing agents.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Hydroxy-4-methoxyacetophenone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b194541?utm_src=pdf-interest
https://www.benchchem.com/product/b194541?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_NF_B_Pathway_Proteins_with_Cornuside.pdf
https://www.researchgate.net/figure/Lucigenin-Enhanced-Chemiluminescence-Assay-for-Detecting-NADPH-Oxidase-Activity-and_tbl2_372908990
https://chem.libretexts.org/Courses/Cornell_College/CC_CHM_411%3A_Advanced_Analytical_Chemistry/03%3A_Mass_Spectrometry/3.07%3A_Mass_Spectra/3.7.02%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b194541?utm_src=pdf-body
https://www.researchgate.net/figure/Lucigenin-Enhanced-Chemiluminescence-Assay-for-Detecting-NADPH-Oxidase-Activity-and_tbl2_372908990
https://www.benchchem.com/product/b194541?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₉H₁₀O₃ [2][4]

Molecular Weight 166.17 g/mol [2][4]

Melting Point 88-92 °C [2]

Boiling Point Not available

Density Not available

Appearance Solid [2]

Solubility Soluble in DMSO (9 mg/mL) [3]

InChI

InChI=1S/C9H10O3/c1-6(10)7-

3-4-9(12-2)8(11)5-7/h3-

5,11H,1-2H3

[2][4]

InChIKey
YLTGFGDODHXMFB-

UHFFFAOYSA-N
[2][4]

SMILES
CC(=O)C1=CC(=C(C=C1)OC)

O
[4]

Synthesis
Two primary synthetic routes for 3-Hydroxy-4-methoxyacetophenone are the Friedel-Crafts

acylation of a suitably protected catechol derivative and the Fries rearrangement of a guaiacol

ester.

Experimental Protocol: Fries Rearrangement of Acetyl
Guaiacol
This method involves the rearrangement of acetyl guaiacol to form 4-hydroxy-3-

methoxyacetophenone, an isomer of the target compound, which can then be followed by

separation or used as a closely related standard. A detailed protocol for a similar Fries

rearrangement is as follows:
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Reaction Setup: In a reaction vessel, add acetyl guaiacol to methanesulfonic acid. The ratio

of acetyl guaiacol to methanesulfonic acid should be between 1:5 and 1:12. A catalytic

amount of phosphorus pentoxide can optionally be added.[5]

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent

hydrolysis of the starting material. The reaction temperature is maintained between 40-60°C

for 0.5-1 hour.[5]

Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate

the product. The solvent (methanesulfonic acid) can be recovered.[5] The crude product is

then purified, typically by recrystallization or column chromatography, to yield 4-hydroxy-3-

methoxyacetophenone.

Spectroscopic Data
The structural characterization of 3-Hydroxy-4-methoxyacetophenone is achieved through

various spectroscopic techniques.

Table 2: Spectroscopic Data for 3-Hydroxy-4-methoxyacetophenone
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Technique
Key Features and

Assignments
Reference

¹H NMR

Spectra available for the

isomeric 4-hydroxy-3-

methoxyacetophenone in

DMSO-d₆ show characteristic

aromatic and methoxy proton

signals.

¹³C NMR

Expected signals for carbonyl

carbon, aromatic carbons (both

substituted and unsubstituted),

and the methoxy carbon. Data

for related compounds are

available.

[6]

IR Spectroscopy

Expected characteristic peaks

for O-H stretching (hydroxyl

group), C=O stretching

(ketone), C-O stretching

(methoxy group), and aromatic

C-H and C=C stretching.

[7]

Mass Spectrometry

The molecular ion peak (M+) is

expected at m/z 166.

Fragmentation patterns would

likely involve cleavage of the

acetyl group and loss of methyl

or methoxy groups.

[3][4]

Biological Activity and Experimental Protocols
3-Hydroxy-4-methoxyacetophenone is recognized for its anti-inflammatory and antioxidant

properties, primarily attributed to its ability to inhibit NADPH oxidase.

NADPH Oxidase Inhibition
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3-Hydroxy-4-methoxyacetophenone is a known inhibitor of NADPH oxidase with a reported

IC₅₀ of 10 μM.[8] NADPH oxidases are a major source of reactive oxygen species (ROS) in

cells, and their inhibition is a key target for anti-inflammatory and antioxidant therapies.

This protocol describes a common method to measure NADPH oxidase activity in cell lysates.

Cell Lysate Preparation:

Homogenize cells or tissues in an appropriate lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 2

mM dithiothreitol, and protease inhibitors).[9]

Centrifuge the homogenate to pellet cellular debris.

Isolate the membrane fraction by further centrifugation steps.[9]

Resuspend the final pellet in an appropriate buffer and determine the protein

concentration.[9]

Assay Procedure:

In a 96-well plate, add the cell lysate (membrane fraction).

Add NADPH (final concentration ~100-200 µM) to initiate the reaction.[9][10]

Add lucigenin (final concentration ~5 µM), a chemiluminescent probe for superoxide.[9]

[10]

Immediately measure the chemiluminescence using a microplate reader. The signal is

proportional to the NADPH oxidase activity.[10]

To test the inhibitory effect of 3-Hydroxy-4-methoxyacetophenone, pre-incubate the cell

lysate with various concentrations of the compound before adding NADPH.

Anti-inflammatory Activity
The anti-inflammatory effects of 3-Hydroxy-4-methoxyacetophenone are linked to its ability

to suppress the production of inflammatory mediators such as nitric oxide (NO) and to

modulate inflammatory signaling pathways like the NF-κB pathway.[3]
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This protocol details how to assess the anti-inflammatory effect of a compound by measuring

its ability to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment:

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁴

cells/well and incubate for 24 hours.[11][12]

Pre-treat the cells with various concentrations of 3-Hydroxy-4-methoxyacetophenone for

1 hour.

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and

incubate for another 24 hours.[12][13]

Griess Assay:

Collect the cell culture supernatant.

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a

mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[11][14]

Incubate at room temperature for 10-15 minutes.[11][15]

Measure the absorbance at 540-550 nm using a microplate reader.[11][14]

The absorbance is proportional to the nitrite concentration, which is a stable product of

NO. A decrease in absorbance in the presence of the compound indicates inhibition of NO

production.

This protocol outlines the steps to investigate the effect of 3-Hydroxy-4-
methoxyacetophenone on the activation of the NF-κB signaling pathway.

Cell Lysis and Protein Quantification:

After treatment as described in the NO assay, lyse the cells to extract total protein.

Determine the protein concentration of each sample using a standard method (e.g.,

Bradford assay).
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SDS-PAGE and Protein Transfer:

Separate the protein lysates (e.g., 40 µg of total protein per lane) by SDS-polyacrylamide

gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for at

least 1 hour.

Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g.,

phospho-IκBα, total IκBα, phospho-p65, total p65) overnight at 4°C.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and

visualize the results. A decrease in the phosphorylation of IκBα and p65 in the presence of

3-Hydroxy-4-methoxyacetophenone would suggest inhibition of the NF-κB pathway.

Mandatory Visualizations
Signaling Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b194541?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Cell Membrane

Cytoplasm

Nucleus

LPS TLR4
binds

IKK

activates

IκB

phosphorylates
P-IκB

NF-κB
(p50/p65)

3-Hydroxy-4-methoxy-
acetophenone

inhibits

Proteasome

ubiquitination &
degradation

NF-κB
(p50/p65) DNA

binds Pro-inflammatory
Genes (e.g., iNOS)

transcription
translocation

Click to download full resolution via product page

Caption: NF-κB signaling pathway activation by LPS and potential inhibition.

Experimental Workflow Diagram
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Caption: Workflow for assessing the anti-inflammatory and antioxidant activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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